molecular formula C12H11ClN4S B11058447 3-(4-Chlorophenyl)-6-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Chlorophenyl)-6-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11058447
M. Wt: 278.76 g/mol
InChI Key: ABPAOEJGKASXPJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of 4-amino-1,2,4-triazole-3-thiols with various carboxylic acids. One common method includes the reaction of 4-amino-4H-1,2,4-triazole-3-thiols with 2-chloro-6-fluorobenzoic acid and phosphorous oxychloride under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

3-(4-Chlorophenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit enzymes like carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, leading to its biological effects .

Comparison with Similar Compounds

3-(4-Chlorophenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern and the combination of triazole and thiadiazole rings. Similar compounds include:

By comparing these compounds, researchers can better understand the structure-activity relationships and optimize the design of new bioactive molecules.

Properties

Molecular Formula

C12H11ClN4S

Molecular Weight

278.76 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H11ClN4S/c1-7(2)11-16-17-10(14-15-12(17)18-11)8-3-5-9(13)6-4-8/h3-7H,1-2H3

InChI Key

ABPAOEJGKASXPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C(=NN=C2S1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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